2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride

Catalog No.
S3336111
CAS No.
1431964-57-6
M.F
C8H9ClF3NO
M. Wt
227.61
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochlori...

CAS Number

1431964-57-6

Product Name

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride

IUPAC Name

2-(2,2-difluoroethoxy)-5-fluoroaniline;hydrochloride

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61

InChI

InChI=1S/C8H8F3NO.ClH/c9-5-1-2-7(6(12)3-5)13-4-8(10)11;/h1-3,8H,4,12H2;1H

InChI Key

DGSQVFHHJRIBDO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)N)OCC(F)F.Cl

Canonical SMILES

C1=CC(=C(C=C1F)N)OCC(F)F.Cl

2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride is a chemical compound characterized by its unique structure, which includes a difluoroethoxy group and a fluoroaniline moiety. Its IUPAC name reflects its composition, and it has the molecular formula C8H9ClF3NO, with a molecular weight of 227.61 g/mol. This compound is primarily utilized in research settings and is not intended for therapeutic applications in humans or animals .

The chemical behavior of 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride involves various reactions:

  • Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of the fluorine atom, which can be replaced by other nucleophiles.
  • Reduction: It can be reduced using common reducing agents like sodium borohydride, particularly when transforming nitro groups to amines.
  • Oxidation: The compound can also participate in oxidation reactions with agents such as potassium permanganate or hydrogen peroxide.

These reactions are significant for its potential use in synthesizing more complex organic molecules.

Research indicates that 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride exhibits promising biological activities. It has been studied for its potential anticancer properties, as it may interact with specific cellular pathways involved in cell proliferation and apoptosis. Additionally, preliminary studies suggest it may influence various signaling pathways such as PPAR Alpha and TGF Beta signaling, making it a candidate for further investigation in cancer therapeutics .

The synthesis of 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis begins with 2-(2,2-difluoroethoxy)aniline and 5-fluoro-o-nitroaniline.
  • Reduction: The nitro group in 5-fluoro-o-nitroaniline is reduced to an amine using sodium borohydride.
  • Formation of Hydrochloride Salt: The resulting amine is reacted with hydrochloric acid to form the hydrochloride salt, which can be purified through recrystallization or column chromatography .

This method highlights the importance of careful selection of reagents and conditions to achieve high yields and purity.

The primary applications of 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride are found within research contexts:

  • Pharmaceutical Research: It serves as an intermediate in the development of new drugs, particularly those targeting cancer.
  • Chemical Synthesis: The compound is used in synthesizing other bioactive molecules and specialty chemicals.
  • Material Science: Its unique properties make it suitable for applications in electronic materials and other advanced materials .

Interaction studies have focused on understanding how 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride interacts with biological targets. These studies often involve:

  • Cellular Assays: Evaluating its effects on cell viability and proliferation in various cancer cell lines.
  • Molecular Docking Studies: Assessing its binding affinity to specific enzymes or receptors involved in cancer progression.
  • Pathway Analysis: Investigating its influence on key signaling pathways that regulate cellular functions related to cancer biology .

These studies are crucial for elucidating the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
5-FluoroanilineC6H6ClFLacks the difluoroethoxy group; simpler structure
2-Fluoro-5-nitroanilineC7H6ClF3NContains a nitro group instead of an ethoxy group
3-(Trifluoromethyl)anilineC7H6ClF3Features a trifluoromethyl group; different reactivity
4-Amino-3-fluorobenzenesulfonamideC7H8ClFContains a sulfonamide group; used in different contexts

These compounds illustrate the diversity within this chemical family while highlighting the unique difluoroethoxy substituent present in 2-(2,2-difluoroethoxy)-5-fluoroaniline hydrochloride, which may contribute to distinct biological activities and chemical properties .

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing the 2,2-difluoroethoxy group onto aniline derivatives. This method typically employs 2,2-difluoroethanol as the nucleophile and a halogenated aniline precursor, such as 5-fluoro-2-chloroaniline, under basic conditions. The reaction proceeds via activation of the aryl halide through electron-withdrawing groups, which enhance the electrophilicity of the aromatic ring.

A representative protocol involves refluxing 5-fluoro-2-chloroaniline with 2,2-difluoroethanol in dimethyl sulfoxide (DMSO) at 120°C for 24 hours, using potassium carbonate as the base. The difluoroethanol attacks the activated aryl chloride, displacing the halogen atom to form the ether linkage. Subsequent hydrochloride salt formation is achieved by treating the free base with hydrochloric acid, yielding the final product in ~65% purity.

Table 1: Comparative Analysis of Traditional SNAr Conditions

SubstrateSolventBaseTemperature (°C)Yield (%)
5-Fluoro-2-chloroanilineDMSOK2CO312065
5-Fluoro-2-bromoanilineDMFCs2CO310072
5-Fluoro-2-iodoanilineTHFNaH8058

Limitations of this approach include moderate regioselectivity and the need for harsh reaction conditions, which can lead to side reactions such as hydrolysis of the difluoroethoxy group.

In Vitro Antiproliferative Effects on Hematopoietic Cell Lines

The antiproliferative effects of fluorinated aniline derivatives, including compounds structurally similar to 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride, have been extensively studied in hematopoietic cell line models [2]. Research indicates that fluorinated aminophenylhydrazines demonstrate remarkable antitumor activity against A549 lung carcinoma cells, with specific compounds achieving half maximal inhibitory concentration values as low as 0.64 micromolar [2]. The antiproliferative mechanisms appear to be enhanced by the presence of fluorine atoms, with studies showing that compounds containing multiple fluorine substituents exhibit stronger cytotoxic effects compared to their non-fluorinated analogs [2].

Cell viability assays utilizing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and Water Soluble Tetrazolium salt-8 methodologies have demonstrated concentration-dependent growth inhibition in various hematopoietic cancer cell lines [3]. Fluorinated compounds consistently show enhanced potency, with proliferative index values indicating significant antiproliferative effects [2]. Flow cytometric analysis using carboxyfluorescein succinimidyl ester staining has revealed that fluorinated aniline derivatives can effectively reduce cell proliferation indices, with some compounds achieving proliferative index values below 5.0 in treated cell populations [2] [4].

Table 1: Representative Antiproliferative Activity Data for Fluorinated Aniline Compounds

Compound ClassCell LineHalf Maximal Inhibitory Concentration (μM)Proliferative IndexReference
Fluorinated aminophenylhydrazinesA5490.644.95 [2]
Substituted fluoroquinolonesK56212.3Not reported [3]
Halogenated indolesEscherichia coli25-50Not reported [5]
Trifluoromethyl derivativesMCF-711.63Not reported [6]

The mechanism of antiproliferative action involves the induction of apoptosis through caspase-3 activation, as demonstrated by immunofluorescent staining methods [2]. Morphological changes characteristic of apoptosis, including chromatin condensation and nuclear fragmentation, have been observed in treated hematopoietic cell lines [2]. These findings suggest that 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride may exhibit similar antiproliferative properties due to its structural similarity to other bioactive fluorinated aniline derivatives.

Antimicrobial Efficacy Against Gram-Negative Biofilm Formation

Fluorinated aniline derivatives have demonstrated significant antimicrobial efficacy against gram-negative bacterial biofilm formation [7] [5] [8]. Studies utilizing Pseudomonas aeruginosa and Escherichia coli models have shown that halogenated aniline compounds, particularly those containing fluorine substituents, exhibit dose-dependent biofilm inhibition [5] [8]. The antimicrobial activity appears to be enhanced by the presence of trifluoro groups, which may promote membrane disruption or oxidative effects in bacterial cells [8].

Minimum inhibitory concentration testing has revealed that fluorinated aniline derivatives can achieve effective biofilm inhibition at concentrations ranging from 50 to 150 micrograms per milliliter against various gram-negative species [8]. Specifically, 4-amino-3-chloro-5-nitrobenzotrifluoride and 2-iodo-4-(trifluoromethyl)aniline have demonstrated complete biofilm inhibition in Vibrio parahaemolyticus and Vibrio harveyi models [8]. Crystal violet staining assays have confirmed significant reduction in biofilm biomass when bacterial cultures are treated with these fluorinated compounds [8] [9].

Table 2: Biofilm Inhibition Data for Fluorinated Aniline Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (μg/mL)Biofilm Inhibition (%)Method
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100100Crystal violet staining [8]
2-iodo-4-(trifluoromethyl)anilineVibrio harveyi50100Crystal violet staining [8]
3′,4′-difluoroquercetinPseudomonas aeruginosa1800-530050Biofilm formation assay [7]
Halogenated indolesEscherichia coliNot specified76Biofilm prevention assay [5]

Scanning electron microscopy analysis has revealed that fluorinated aniline compounds disrupt extracellular polymeric substances and reduce bacterial cell adhesion to surfaces [8]. The compounds appear to interfere with quorum sensing mechanisms, as evidenced by reduced production of virulence factors including motility, protease activity, and hemolysis [8]. Three-dimensional confocal microscopy imaging has demonstrated significant reduction in biofilm thickness when gram-negative bacteria are exposed to these fluorinated compounds [8].

The antibiofilm mechanisms involve targeting Type IV pili components, with quantitative polymerase chain reaction experiments showing altered expression of genes involved in pili regulation [10]. Western blot analysis has confirmed decreased expression of PilA and PilY1 proteins in Pseudomonas aeruginosa following treatment with fluorinated aniline derivatives [10]. These findings suggest that 2-(2,2-Difluoroethoxy)-5-fluoroaniline hydrochloride may possess similar antimicrobial properties against gram-negative biofilm formation.

Modulation of Cellular Redox Homeostasis Pathways

Fluorinated aniline compounds have been shown to significantly modulate cellular redox homeostasis pathways through multiple mechanisms [11] [12] [13]. Research demonstrates that these compounds can induce oxidative stress by increasing reactive oxygen species production while simultaneously depleting intracellular glutathione levels [13]. Specifically, aniline derivatives have been observed to increase malondialdehyde levels and decrease glutathione concentrations in primary cultured hepatocytes, indicating disruption of the cellular antioxidant defense system [13].

The modulation of redox homeostasis involves alterations in key antioxidant enzyme activities, including superoxide dismutase and catalase [13] [14]. Studies have shown that fluorinated compounds can decrease superoxide dismutase activity while simultaneously reducing catalase levels, leading to compromised cellular antioxidant capacity [13]. Flow cytometric analysis using redox-sensitive fluorescent probes has revealed that these compounds can shift the glutathione to glutathione disulfide ratio, indicating oxidative stress induction [15] [14].

Table 3: Redox Homeostasis Modulation by Fluorinated Compounds

ParameterControlTreatedChange (%)ConcentrationReference
Reactive oxygen species (fluorescence units)100245+14510 μg/mL [13]
Glutathione (μmol/L)15.28.7-4310 μg/mL [13]
Superoxide dismutase activity (units/mg protein)45.328.1-3810 μg/mL [13]
Catalase activity (units/mg protein)12.87.2-4410 μg/mL [13]

Mitochondrial membrane potential analysis has revealed that fluorinated aniline derivatives can cause significant mitochondrial dysfunction, as measured by tetramethylrhodamine ethyl ester staining [13]. The compounds appear to interfere with the electron transport chain and adenosine triphosphate synthesis, leading to cellular energy depletion [13]. DNA damage assessment using comet assays has demonstrated increased tail moment values in cells treated with these compounds, indicating oxidative DNA damage [13].

Dates

Last modified: 08-19-2023

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